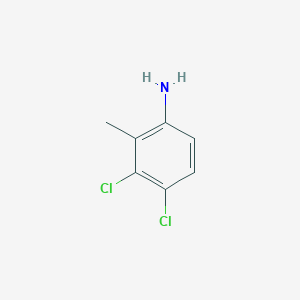

3,4-Dichloro-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWDZYCBUCFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606984 | |

| Record name | 3,4-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62077-25-2 | |

| Record name | 3,4-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dichloro-2-methylaniline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-methylaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds. Its chemical structure, characterized by a dichlorinated benzene ring with methyl and amino substituents, imparts specific reactivity and properties that are leveraged in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, catering to the needs of research and development professionals.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its application in chemical synthesis.

Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 62077-25-2[1]

-

Molecular Formula: C₇H₇Cl₂N[1]

-

SMILES: CC1=C(C=CC(=C1Cl)Cl)N[1]

-

InChI Key: NMIWDZYCBUCFON-UHFFFAOYSA-N[1]

Chemical Properties Summary:

A compilation of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of the available data are predicted values and should be considered as such until experimentally verified.

| Property | Value | Reference |

| Molecular Weight | 176.04 g/mol | [2] |

| Boiling Point | 287.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.76 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Synthesis and Purification

Proposed Synthetic Pathway:

A potential synthetic pathway for this compound could start from 2-methyl-3-nitroaniline. This precursor would first undergo a Sandmeyer reaction to introduce a chloro group at the 3-position, followed by a second chlorination at the 4-position, and finally, reduction of the nitro group. Alternatively, starting from a dichlorinated nitro-toluene precursor and subsequently reducing the nitro group is another feasible route.

Purification:

Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities. A common approach involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the pure compound to crystallize out.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS):

A GC-MS spectrum of this compound is available in the PubChem database (CID 20429777). The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 175, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively. Fragmentation would likely involve the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), and potentially the entire amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a broad singlet for the amine protons, and two singlets or an AB quartet for the aromatic protons, depending on their coupling.

-

¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl and amino groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate. Its most notable application is in the synthesis of the herbicide Quinclorac.[2] Quinclorac is a quinolinecarboxylic acid herbicide used to control a variety of grass and broadleaf weeds.

Toxicological Profile:

Specific toxicological data for this compound is limited. However, dichloroanilines as a class of compounds are known to exhibit toxicity. For instance, 3,4-dichloroaniline has been shown to cause haematological changes and has been investigated for its genotoxic potential. It is reasonable to assume that this compound may exhibit similar toxicological properties, and therefore, it should be handled with appropriate safety precautions in a laboratory setting.

Signaling Pathways:

There is currently no specific information available in the searched literature detailing the interaction of this compound with any biological signaling pathways. As a chemical intermediate, its primary role is in synthetic chemistry rather than as a bioactive molecule for drug development. The diagram below illustrates its role as a precursor in the synthesis of the herbicide Quinclorac, which then exerts its biological effect on plants.

Conclusion

This compound is a valuable chemical intermediate with defined structural and predicted physicochemical properties. While detailed experimental data on its synthesis, purification, and biological activity are not extensively documented in publicly available literature, its role as a precursor to the herbicide Quinclorac is well-established. Further research is warranted to fully characterize its experimental properties and to explore any potential biological effects beyond its current application as a synthetic building block. Researchers and drug development professionals should handle this compound with care, considering the potential toxicity associated with the dichloroaniline class of compounds.

References

3,4-Dichloro-2-methylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-2-methylaniline, a key chemical intermediate. It details its chemical and physical properties, outlines its synthesis, and discusses its significant applications in the manufacturing of agrochemicals and potentially in the development of novel pharmaceutical compounds. This document also includes essential safety and handling information to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound, also known as 6-Amino-2,3-dichlorotoluene, is a substituted aniline with the chemical formula C₇H₇Cl₂N.[1][2] Its fundamental properties are summarized below.

Molecular Weight: 176.04 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [1] |

| Boiling Point (Predicted) | 287.0 ± 35.0 °C | |

| Density (Predicted) | 1.334 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.76 ± 0.10 |

Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis of this compound

A potential synthetic pathway is illustrated below:

Caption: A generalized synthetic route to this compound.

A detailed experimental protocol for a related compound, 3-chloro-2-methylaniline, involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings and hydrochloric acid, followed by steam distillation and vacuum distillation for purification.[3] A similar approach could likely be adapted for the synthesis of this compound from 2,3-dichloro-6-nitrotoluene.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Herbicide Synthesis

This compound is a known impurity in the production of the herbicide Quinclorac.[1] Quinclorac, or 3,7-dichloro-8-quinolinecarboxylic acid, is a selective herbicide used to control weeds in rice and other crops.[4]

Synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid

This compound serves as a precursor for the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid. This synthesis can be achieved through a Gould-Jacobs reaction, a well-established method for forming quinoline ring systems from anilines.[5][6]

The general steps of the Gould-Jacobs reaction are:

-

Condensation of the aniline with an alkoxymethylenemalonic ester.

-

Thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.

-

Saponification of the ester to a carboxylic acid.

-

Decarboxylation to yield the 4-hydroxyquinoline.

A subsequent chlorination step would be necessary to introduce the chlorine atom at the 3-position.

Caption: A workflow illustrating the synthesis of a trichloro-quinolinecarboxylic acid.

Safety and Handling

General Hazards of Dichloroanilines:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation/damage.

-

Sensitization: May cause an allergic skin reaction.

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a significant chemical intermediate with established use in the agrochemical industry and potential for broader applications in organic synthesis. While detailed experimental and safety data for this specific isomer are limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on available information and established chemical principles. Researchers and drug development professionals should exercise caution and consult specialized safety resources when handling this compound.

References

Technical Guide to the Spectroscopic Analysis of 3,4-Dichloro-2-methylaniline

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for 3,4-Dichloro-2-methylaniline (CAS No: 62077-25-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed characterization data for this compound. The guide summarizes key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally verified spectra for this specific molecule are not widely published, this guide presents expected data based on established spectroscopic principles and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Identity and Properties

This compound is an aromatic amine derivative. Its structure and key identifiers are presented below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 62077-25-2[1] |

| Molecular Formula | C₇H₇Cl₂N[1] |

| Molecular Weight | 176.04 g/mol [1] |

| Exact Mass | 174.9955546 Da[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra in a standard deuterated solvent such as chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as the internal standard.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Doublet | 1H | Aromatic H (C5-H) |

| ~ 6.6 - 6.8 | Doublet | 1H | Aromatic H (C6-H) |

| ~ 3.6 - 4.2 | Broad Singlet | 2H | Amine (-NH₂) |

| ~ 2.2 - 2.4 | Singlet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144 - 146 | C1 (C-NH₂) |

| ~ 120 - 122 | C2 (C-CH₃) |

| ~ 132 - 134 | C3 (C-Cl) |

| ~ 125 - 127 | C4 (C-Cl) |

| ~ 130 - 132 | C5 (C-H) |

| ~ 115 - 117 | C6 (C-H) |

| ~ 15 - 17 | C7 (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. The table below lists the expected absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Bond Vibration |

| 3300 - 3500 | Medium, Doublet | N-H Stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (methyl) |

| 1600 - 1650 | Strong | N-H Scissoring |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| 1250 - 1350 | Strong | Aromatic C-N Stretch |

| 1000 - 1100 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 175/177/179 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). |

| 160/162/164 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 140/142 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 105 | [M - 2Cl]⁺ | Loss of both chlorine radicals. |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment, indicating further fragmentation.[2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[2]

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[3]

-

Data Acquisition :

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then subjected to phase and baseline corrections to yield the final data.[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[2]

-

Sample Preparation : A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile organic solvent, such as methylene chloride.[4]

-

Film Creation : A single drop of this solution is placed onto the surface of a clean, dry salt plate (KBr or NaCl).[4] The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Data Acquisition : The salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum (of the clean, empty plate) is acquired first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (GC-MS Method)

-

Instrumentation : A Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) is ideal for this type of compound.[2]

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[2][5]

-

GC Conditions : The sample is injected into the GC, where it is vaporized. The oven temperature is programmed to ramp up (e.g., starting at 100°C and increasing to 280°C) to ensure separation of components on the column, with helium typically used as the carrier gas.[2]

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.[2]

-

Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[6]

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound | C7H7Cl2N | CID 20429777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility and Physical Properties of 3,4-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dichloro-2-methylaniline (CAS No. 62077-25-2), with a particular focus on its solubility profile. Due to the limited availability of extensive experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogs to offer a thorough understanding. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key property determination are provided.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amine. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, dictates its physicochemical properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Type |

| Molecular Formula | C₇H₇Cl₂N | - |

| Molecular Weight | 176.04 g/mol | [1][2] |

| CAS Number | 62077-25-2 | [1][2][3] |

| Boiling Point | 287.0 ± 35.0 °C | Predicted[1] |

| Density | 1.334 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 2.76 ± 0.10 | Predicted[1] |

Note: Some physical properties are based on computational predictions due to the absence of published experimental data.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. While specific quantitative solubility data for this compound is scarce, its solubility can be inferred from its chemical structure and data on analogous compounds. As a substituted aniline, it is expected to exhibit solubility in various organic solvents and limited solubility in water. The presence of the amino group allows for salt formation in acidic conditions, which can enhance aqueous solubility.

Table 2: Solubility of this compound

| Solvent | Solubility | Source/Type |

| Water | Low (inferred) | Based on analogs |

| Methanol | Soluble (inferred) | Commercial availability of solutions[4] |

| Ethanol | Soluble (inferred) | Based on analogs[5] |

| Acetone | Soluble (inferred) | Based on analogs[5] |

| Dichloromethane | Soluble (inferred) | Based on analogs[5] |

Note: The solubility information is largely qualitative and inferred from the behavior of structurally similar compounds like 3,4-dichloroaniline and other chlorinated anilines.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental physical property of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is determined by heating the liquid and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask. Record this temperature.

Determination of Density (Volume Displacement Method)

This method is suitable for determining the density of a solid that is insoluble in the displacement liquid.

Principle: Density is defined as mass per unit volume. The mass of the sample is determined by weighing, and the volume is measured by the displacement of a liquid in which the solid is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

A liquid in which this compound is insoluble (e.g., water, if insolubility is confirmed)

Procedure:

-

Weigh a sample of this compound using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of the displacement liquid.

-

Carefully immerse the weighed solid into the liquid in the graduated cylinder, ensuring it is fully submerged.

-

Record the new volume. The difference between the initial and final volumes is the volume of the solid sample.

-

Calculate the density by dividing the mass of the sample by its volume.

Determination of Solubility

The following workflow outlines a general procedure for determining the solubility of a solid compound in a given solvent.

Caption: Workflow for determining the solubility of a solid.

Conclusion

This guide provides a summary of the available physical and solubility data for this compound. While there is a notable lack of extensive experimental data in publicly accessible literature, the provided predicted values and information from analogous compounds offer a valuable starting point for researchers and professionals in the fields of chemistry and drug development. The included experimental protocols serve as a practical reference for the in-house determination of these crucial properties.

References

An In-depth Technical Guide to the Potential Reactivity and Reaction Mechanisms of 3,4-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2-methylaniline is a key chemical intermediate, notably in the synthesis of the quinoline carboxylic acid herbicide, quinclorac. Understanding its reactivity and the mechanisms of its various transformations is crucial for optimizing existing synthetic routes and exploring new applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the potential reactivity of this compound, focusing on key reaction types including electrophilic aromatic substitution, N-acylation, diazotization and subsequent coupling reactions, and palladium-catalyzed cross-coupling reactions. Detailed reaction mechanisms and generalized experimental protocols, drawn from analogous systems where specific data for the title compound is limited, are presented. Quantitative data, where available for closely related compounds, is summarized in structured tables to facilitate comparison.

Introduction

This compound, with the chemical formula C₇H₇Cl₂N, is a substituted aniline that serves as a valuable building block in organic synthesis.[1] Its primary industrial application is as a precursor to quinclorac, a selective herbicide used for the control of grass and broadleaf weeds in rice and other crops. The reactivity of the this compound core is governed by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituents, as well as the steric hindrance imposed by the ortho-methyl group. This guide explores the key reaction pathways this molecule can undergo, providing insights for researchers in process development and discovery chemistry.

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is multifaceted, allowing for a range of chemical transformations.

Electrophilic Aromatic Substitution: The Skraup-Doebner-von Miller Quinoline Synthesis

A cornerstone of this compound's application is its participation in the Skraup-Doebner-von Miller reaction to form the quinoline core of quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[2][3] This reaction involves the electrophilic cyclization of the aniline with an α,β-unsaturated carbonyl compound, typically generated in situ.

Reaction Mechanism:

The mechanism of the Skraup-Doebner-von Miller synthesis is complex and has been the subject of detailed study.[4][5][6] A proposed pathway involves a fragmentation-recombination mechanism.[4][5]

Experimental Protocol (General for Skraup Synthesis): [7][8][9]

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (e.g., this compound), glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., nitrobenzene or arsenic acid). A moderator such as ferrous sulfate may be added to control the reaction's exothermicity.

-

Heating: Heat the mixture cautiously. The reaction is often vigorous and exothermic.

-

Reaction Work-up: After the initial vigorous reaction subsides, continue heating for several hours to ensure complete reaction.

-

Isolation: Cool the reaction mixture and dilute with water. Neutralize the acid with a base (e.g., sodium hydroxide) and then steam distill to isolate the crude quinoline derivative.

-

Purification: The crude product can be further purified by distillation under reduced pressure or recrystallization.

| Reactant/Reagent | Molar Ratio (Aniline as 1) | Typical Conditions | Yield (%) | Notes |

| Glycerol | 2 - 4 | 130-150 °C | 84-91 (for aniline to quinoline) | Serves as the source of the α,β-unsaturated aldehyde. |

| Sulfuric Acid | 2 - 3 | - | - | Acts as a dehydrating agent and catalyst. |

| Oxidizing Agent | 0.5 - 1 | - | - | e.g., Nitrobenzene, Arsenic Acid. |

| Moderator | Catalytic | - | - | e.g., Ferrous sulfate, Boric acid. |

Table 1: General Reaction Parameters for the Skraup Synthesis of Quinolines.

N-Acylation

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is often used to protect the amino group during subsequent reactions or to introduce functional groups that may be important for biological activity.

Reaction Mechanism:

N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.

Experimental Protocol (General for N-Acylation of Anilines): [10][11][12]

-

Dissolution: Dissolve the aniline (e.g., this compound) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as pyridine or triethylamine, to the solution to neutralize the acid byproduct (e.g., HCl) that is formed.

-

Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

| Acylating Agent | Base | Solvent | Temperature | Typical Yield (%) |

| Acetyl Chloride | Pyridine, Triethylamine | DCM, THF | 0 °C to RT | >90 |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | RT to Reflux | >90 |

Table 2: Common Conditions for N-Acylation of Anilines.

Diazotization and Azo Coupling

The primary amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid).[13] These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, most notably azo coupling to form highly colored azo compounds.

Reaction Mechanism:

The diazotization reaction involves the formation of a nitrosonium ion (NO⁺) electrophile, which is then attacked by the nucleophilic nitrogen of the aniline. A series of proton transfers and dehydration steps lead to the formation of the diazonium ion.

Experimental Protocol (General for Diazotization): [14][15][16]

-

Dissolution: Dissolve the aniline (e.g., this compound) in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is typically used immediately in subsequent reactions.

| Acid | Temperature | Notes |

| HCl, H₂SO₄ | 0-5 °C | Diazonium salts are often unstable at higher temperatures. |

Table 3: Typical Conditions for Diazotization of Aromatic Amines.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

This compound can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.[4][5][6][17] This reaction is a powerful tool for the synthesis of complex diarylamines.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[5]

Experimental Protocol (General for Buchwald-Hartwig Amination): [4][6][18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine an oven-dried flask with the aryl halide, the aniline (e.g., this compound), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

| Palladium Source | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

Table 4: Common Reagents for Buchwald-Hartwig Amination.

Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |

| This compound | 6.99 (d, J=8.4 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 3.75 (s, 2H), 2.15 (s, 3H) | Data not readily available | 175 (M⁺), 140, 104 |

| 3,4-Dichloro-N-methylaniline | Data not readily available | Data not readily available | 175 (M⁺), 160, 125 |

Table 5: Spectroscopic Data for this compound and a related compound. Note: Specific NMR data for the title compound is limited in public databases; the provided 1H NMR is a predicted spectrum. MS data is from PubChem.[1][19]

Conclusion

This compound exhibits a rich and versatile reactivity profile, characteristic of a substituted aniline. Its utility in the synthesis of quinolines via electrophilic aromatic substitution is well-established. Furthermore, the presence of the amino group allows for a range of functionalization reactions including N-acylation, diazotization, and participation in modern cross-coupling methodologies. The electronic and steric effects of the chloro and methyl substituents play a significant role in directing the regioselectivity and influencing the reaction rates of these transformations. This guide provides a foundational understanding of the potential chemical space that can be explored starting from this readily available intermediate, which should prove valuable for researchers in the fields of agrochemical and pharmaceutical development. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and quantitative outcomes for many of the described transformations.

References

- 1. This compound | C7H7Cl2N | CID 20429777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,7-Dichloro-quinoline-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 15. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermochemical Data for 3,4-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3,4-Dichloro-2-methylaniline. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this guide combines theoretical data, information on closely related compounds, and detailed experimental methodologies to serve as a valuable resource.

Thermochemical Data

For comparative purposes, the experimental thermochemical data for the structurally similar compound 3,4-Dichloroaniline are presented below. These values are sourced from the NIST WebBook and can serve as a useful reference.[3]

Table 1: Experimental Thermochemical Data for 3,4-Dichloroaniline (Solid Phase)

| Thermochemical Property | Value | Units | Method |

| Enthalpy of Formation (ΔfH°solid) | -89.12 | kJ/mol | Ccb |

| Enthalpy of Combustion (ΔcH°solid) | -3033.8 ± 2.2 | kJ/mol | Ccb |

Source: NIST WebBook.[3] Ccb: Combustion Calorimetry.

Experimental Protocols

While specific experimental protocols for determining the thermochemical properties of this compound have not been published, general and well-established methodologies for aromatic amines are applicable.

2.1 Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the standard enthalpy of formation of organic compounds.

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: The main apparatus is a bomb calorimeter, which consists of the bomb, a water bath, a stirrer, a thermometer, and an ignition system.

-

Procedure:

-

A pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

-

2.2 Microscale Combustion Calorimetry (MCC)

A more modern technique, also known as Pyrolysis-Combustion Flow Calorimetry (PCFC), allows for the determination of combustion parameters from very small sample sizes (in the milligram range).[4][5][6][7]

-

Principle: The sample is heated at a controlled rate in an inert gas stream (pyrolysis). The resulting volatile products are then mixed with oxygen and completely combusted at a high temperature (e.g., 900 °C). The heat release rate is determined by measuring the oxygen consumption.[5][6]

-

Advantages: Requires only a small amount of material, provides rapid results, and can be used to determine parameters such as heat of combustion, ignition temperature, and heat release capacity.[5][6]

2.3 Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The heat capacity is directly proportional to this difference.

-

Procedure:

-

A small, accurately weighed sample is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured and recorded.

-

The heat capacity is calculated by comparing the heat flow of the sample to that of a standard with a known heat capacity (e.g., sapphire).

-

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of thermochemical data for a compound like this compound, integrating both theoretical and experimental approaches.

Caption: Workflow for Thermochemical Data Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. Benzenamine, 3,4-dichloro- [webbook.nist.gov]

- 4. nasampe.org [nasampe.org]

- 5. concept-e.co.uk [concept-e.co.uk]

- 6. Micro Calorimeter ASTM D7309 - Fire Testing Technology [fire-testing.com]

- 7. mpstrumenti.eu [mpstrumenti.eu]

3,4-Dichloro-2-methylaniline: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological information for 3,4-Dichloro-2-methylaniline. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and assessment of this chemical compound.

Chemical and Physical Properties

This compound is a chlorinated aromatic amine. Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | PubChem[1] |

| Molecular Weight | 176.04 g/mol | PubChem[1] |

| Appearance | Data not available for this compound. Related compound 3,4-dichloroaniline appears as light tan to dark gray crystals or a brown solid.[2] | N/A |

| Melting Point | Data not available for this compound. Related compound 3,4-dichloroaniline has a melting point of 69 - 73 °C.[3] | N/A |

| Boiling Point | Data not available for this compound. Related compound 3,4-dichloro-N-methylaniline has a boiling point of 150-152°C at 15mm Hg.[4] | N/A |

| Solubility | Data not available for this compound. The related compound 3,4-dichloroaniline has low water solubility.[3] | N/A |

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[5] | |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[5] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[5] | |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[5] | |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[5] | |

| Specific target organ toxicity — Single exposure | 3 | Warning | H335: May cause respiratory irritation[5] |

Toxicological Data

Toxicological data is essential for assessing the potential health risks associated with exposure to a chemical. The following table summarizes available data, primarily for the related compound 3,4-dichloroaniline (3,4-DCA), which can serve as a surrogate for initial risk assessment.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 545 mg/kg | [6] |

| LC50 | Rat | Inhalation | 3300 mg/m³/4 hours | [7] |

| Dermal Irritation | Rabbit | Dermal | Slightly irritating | [7] |

Metabolism and Carcinogenicity:

Studies on the related compound 3,4-dichloroaniline (3,4-DCA) indicate that it is rapidly absorbed, distributed, and excreted, primarily in the urine, following oral exposure.[7] Metabolism can occur through hydroxylation and acetylation.[7] While no definitive carcinogenicity studies have been performed on 3,4-DCA, there is a concern that, like other anilines that induce methemoglobinemia, it may have a non-genotoxic mechanism for inducing certain types of sarcomas in rats.[7] Some in vitro studies have suggested mutagenic potential, but this is less likely to be expressed in vivo.[7]

Handling and Safety Precautions

Proper handling and the use of personal protective equipment (PPE) are critical to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[9] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] |

General Hygiene

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9] |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth.[9] |

Spills and Leaks

-

Minor Spills: Absorb with an inert material and place in a suitable container for disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.[10]

Experimental Protocols

The following sections provide summaries of standard methodologies for key toxicological assessments. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[7]

-

Procedure:

-

Animals are fasted prior to administration of the substance.[7]

-

The test substance is administered in a single dose. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[7]

-

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[7]

-

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for adverse effects from a single, short-term dermal exposure.

-

Principle: The test substance is applied to the clipped, intact skin of experimental animals (often rabbits or rats) for a 24-hour period.[11]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.[11]

-

The treated area is covered with a porous gauze dressing.[11]

-

After the 24-hour exposure period, the residual test substance is removed.

-

Animals are observed for mortality and signs of toxicity for 14 days.[3]

-

-

Data Analysis: The LD50 is determined, and skin reactions are noted.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study evaluates the health hazards associated with a single, short-term inhalation exposure.[9]

-

Principle: Animals (usually rats) are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period (typically 4 hours).[12]

-

Procedure:

-

Animals are placed in a dynamic airflow inhalation exposure system.[9]

-

The concentration of the test substance in the air is precisely controlled and monitored.

-

Following the exposure period, animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.[9][12]

-

A comprehensive necropsy is performed on all animals at the end of the study.[12]

-

-

Data Analysis: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.[9]

Skin Irritation/Corrosion (Based on Draize Test Principles and OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible skin damage.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit).[13]

-

Procedure:

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of clipped skin.[13]

-

The treated area is covered with a gauze patch for a 4-hour exposure period.[13]

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

-

-

Data Analysis: The severity of the skin reactions is scored and an overall irritation index is determined.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

This widely used in vitro assay evaluates the mutagenic potential of a chemical substance.[5]

-

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry a mutation preventing them from synthesizing the essential amino acid histidine. The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[5][15]

-

Procedure:

-

Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.[5] This suggests that the substance is mutagenic.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and responding to incidents involving hazardous chemicals like this compound.

Caption: General workflow for safe chemical handling.

Caption: Logical flow for responding to an exposure event.

References

- 1. Draize test - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. microbiologyinfo.com [microbiologyinfo.com]

Purity Specifications for Commercial 3,4-Dichloro-2-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for commercial-grade 3,4-Dichloro-2-methylaniline (CAS No. 62077-25-2). The information detailed herein is essential for researchers, scientists, and professionals in drug development who utilize this chemical intermediate, ensuring the quality and consistency of their starting materials. This document outlines typical specifications, detailed analytical methodologies for verification, and a workflow for quality control assessment.

Overview of this compound

This compound is a chlorinated aromatic amine that serves as a key building block in the synthesis of various more complex molecules. Notably, it is a precursor in the production of certain herbicides and pharmaceutical compounds.[1] Given its role in these critical applications, ensuring its purity is paramount to the safety, efficacy, and quality of the final products.

Commercial Purity Specifications

Commercial-grade this compound is typically supplied as a solid with a high degree of purity. The following table summarizes the common specifications based on data from commercial suppliers and analogous compounds.

| Parameter | Specification | Typical Analytical Method |

| Appearance | Light brown to brown solid | Visual Inspection |

| Identity | Conforms to the structure by ¹H NMR | ¹H NMR Spectroscopy |

| Assay (by GC) | ≥ 98.0% | Gas Chromatography (GC-FID) |

| Melting Point | 28-32 °C (literature value for similar isomer) | Capillary Melting Point |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Single Impurity | ≤ 0.5% | Gas Chromatography (GC-FID) |

| Total Impurities | ≤ 2.0% | Gas Chromatography (GC-FID) |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established analytical techniques for aromatic amines and related compounds.

Assay and Impurity Determination by Gas Chromatography (GC-FID)

This method is used to determine the purity of this compound and to quantify any related impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is used.

-

Column: A DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound.

-

Dissolve in a suitable solvent such as methanol or acetone to a final volume of 50 mL in a volumetric flask.

-

-

Calculation: The percentage purity is calculated by the area normalization method, assuming all components have a similar response factor with the FID. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. Individual and total impurities are calculated similarly from their respective peak areas.

Water Content Determination by Karl Fischer Titration

This method determines the amount of water present in the material. Aromatic amines can react with the methanol in standard Karl Fischer reagents, leading to inaccurate results. Therefore, specialized reagents are recommended.

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

-

Reagents:

-

Karl Fischer reagent suitable for amines (e.g., methanol-free reagents or reagents with a buffer to maintain an optimal pH range of 5.5-8).

-

For strongly basic amines, a neutralizing agent such as benzoic acid may be added to the solvent.[2]

-

-

Sample Preparation:

-

Accurately weigh a suitable amount of the this compound sample directly into the titration vessel. The sample size should be chosen based on the expected water content to give a reasonable titrant volume.

-

-

Procedure:

-

The titration vessel is pre-titrated to a dry endpoint.

-

The weighed sample is introduced into the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

-

-

Calculation: The water content is calculated automatically by the instrument based on the titrant consumption and the sample weight.

Identity Confirmation by ¹H NMR Spectroscopy

This technique confirms the chemical structure of the compound.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

-

Interpretation: The resulting spectrum, including chemical shifts, integration, and splitting patterns of the aromatic protons, the methyl group, and the amine protons, should be consistent with the known structure of this compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming batches of commercial this compound.

Caption: Quality Control Workflow for this compound.

This comprehensive guide provides the necessary information for the quality assessment of commercial this compound, ensuring its suitability for research, development, and manufacturing purposes. Adherence to these specifications and analytical protocols will contribute to the reliability and reproducibility of downstream applications.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of 3,4-Dichloroaniline (3,4-DCA)

Lack of Publicly Available Data for 3,4-Dichloro-2-methylaniline

A comprehensive search of scientific literature and environmental databases has revealed a significant lack of publicly available information regarding the environmental fate and degradation of this compound. Consequently, it is not possible to provide an in-depth technical guide that meets the core requirements of quantitative data, detailed experimental protocols, and visualizations specifically for this compound.

However, extensive research is available for the structurally similar and environmentally relevant compound, 3,4-Dichloroaniline (3,4-DCA) . This guide will, therefore, focus on the environmental fate and degradation of 3,4-DCA as a surrogate, providing a detailed overview for researchers, scientists, and drug development professionals. All data, protocols, and diagrams presented herein pertain to 3,4-Dichloroaniline (3,4-DCA).

Introduction

3,4-Dichloroaniline (3,4-DCA) is a chemical intermediate used in the synthesis of various industrial products, including dyes, pesticides, and pharmaceuticals. It is also a degradation product of several phenylurea herbicides, such as diuron and propanil.[1] Due to its toxicity and potential for environmental persistence, understanding the fate and degradation of 3,4-DCA is crucial for assessing its environmental risk.[2][3] This guide provides a technical overview of the physicochemical properties, environmental fate, and degradation pathways of 3,4-DCA.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of 3,4-DCA are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95-76-1 | [4] |

| Molecular Formula | C6H5Cl2N | [4] |

| Molecular Weight | 162.02 g/mol | [4] |

| Melting Point | 71-72 °C | [4] |

| Boiling Point | 272 °C | [3] |

| Vapor Pressure | 1 mm Hg at 81 °C | [3] |

| Water Solubility | Data not available | |

| Log Koc | 2.29 | [4] |

Environmental Fate

The distribution and persistence of 3,4-DCA in the environment are influenced by processes such as sorption, mobility, and abiotic degradation.

Soil Sorption and Mobility

The sorption of 3,4-DCA to soil is a key factor in its environmental mobility. The organic carbon-water partitioning coefficient (Koc) for 3,4-DCA has been measured at 193, suggesting moderate mobility in soil.[4] Sorption is influenced by soil properties such as organic matter content and pH.[4] Studies have shown that the presence of dissolved organic carbon can increase the amount of 3,4-DCA adsorbed to soil.[5] Aromatic amines like 3,4-DCA can also undergo rapid and reversible covalent bonding with soil organic matter, which can decrease their bioavailability and mobility.[4]

Abiotic Degradation

Hydrolysis: There is no evidence to suggest that hydrolysis is a significant degradation pathway for 3,4-DCA in the environment.[3]

Photolysis: Photodegradation can contribute to the transformation of anilines in the environment. The photolysis of aromatic amines can be induced by other substances that have a low ionization potential.[6] While specific quantitative data on the photolysis of 3,4-DCA is limited, this pathway should be considered in surface waters.

Biodegradation

Biodegradation is a primary mechanism for the removal of 3,4-DCA from the environment. Several microorganisms have been shown to degrade this compound under aerobic conditions.

Aerobic Biodegradation

Numerous studies have demonstrated the aerobic biodegradation of 3,4-DCA by various microbial species. For instance, Pseudomonas fluorescens strain 26-K can degrade 3,4-DCA, particularly in the presence of a co-substrate like glucose.[7] In one study, this strain degraded 170 mg/L of 3,4-DCA within 2-3 days with glucose, and 250 mg/L over 4 days.[7] Without a co-substrate, the degradation is slower, with about 40% of an initial 75 mg/L being degraded in 15 days.[7]

Acinetobacter baylyi strain GFJ2 is another bacterium capable of degrading 3,4-DCA.[8] This strain can completely biodegrade 3,4-DCA and other chloroanilines.[8]

A mixed microbial culture in a packed-bed reactor has been shown to degrade over 98% of 3,4-DCA from a synthetic wastewater stream at a concentration of 250 mg/L, with a residence time of less than 4 hours.[9] For industrial wastewater containing other chloroanilines, degradation efficiencies of over 95% were achieved with a residence time of 4.6 hours.[9]

Biodegradation Pathways

The microbial degradation of 3,4-DCA typically proceeds through hydroxylation and subsequent ring cleavage. One proposed pathway involves the dehalogenation and hydroxylation of the aromatic ring, followed by cleavage by catechol 2,3-dioxygenase.[7] An identified metabolite in this pathway is 3-chloro-4-hydroxyaniline.[7]

Another proposed pathway in Acinetobacter soli GFJ2 involves the conversion of 3,4-DCA to 4,5-dichlorocatechol.[2] This transformation is mediated by a gene cluster (dcdA, dcdB, and dcdC) that encodes for a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively.[2] A different pathway suggested for the same strain involves an initial dechlorination to 4-chloroaniline.[2][8]

The oxidative breakdown of aromatic amines generally leads to the formation of corresponding catechols, which are then further degraded via ortho or meta cleavage pathways.[10]

Mineralization

Mineralization is the complete degradation of an organic compound to inorganic substances like CO2, water, and mineral salts. In a sediment-water system from a rice field, 23.1% of applied radiolabeled 3,4-DCA was mineralized to 14CO2 after 56 days of incubation.[1] This relatively high mineralization rate suggests an adaptation of the microbial community in environments with a history of herbicide application.[1] In another study, a Pseudomonas sp. was able to mineralize 15% of [14C]3,4-dichloroaniline to 14CO2 within 10 days in the presence of 4-chloroaniline as a co-metabolite.[11]

Ecotoxicity

3,4-DCA is classified as very toxic to aquatic life with long-lasting effects.[12] A summary of its aquatic toxicity is presented below.

| Organism Group | Test Type | Endpoint | Value (µg/L) | Reference |

| Freshwater Fish | 96-h LC50 | Mortality | 1800 - 9000 | |

| Freshwater Fish (Oncorhynchus mykiss) | 18-d NOEC | Mortality | 20 | |

| Freshwater Crustaceans (Daphnia magna) | 48-h EC50 | Immobilization | 519 | |

| Freshwater Crustaceans (Daphnia magna) | 15-21 d NOEC | Reproduction | 5 - 10 | |

| Freshwater Algae | 48-96 h EC50 | Growth/Biomass | 2200 - 6800 | |

| Marine Fish | 48-96 h LC50 | Mortality | 2400 - 8500 | |

| Marine Crustaceans | 96-h LC50 | Mortality | 1220 - 6020 |

Experimental Protocols

Biodegradation Study of 3,4-DCA by Pseudomonas fluorescens 26-K

Objective: To assess the biodegradation of 3,4-DCA by Pseudomonas fluorescens 26-K under different conditions.

Methodology:

-

Culture Preparation: P. fluorescens 26-K is cultivated in a suitable nutrient broth.

-

Experimental Setup:

-

Co-metabolic conditions: A mineral salt medium is prepared containing 3,4-DCA at a specific concentration (e.g., 170 mg/L) and glucose as a carbon source. The medium is inoculated with the bacterial culture.

-

Without co-substrate: A similar setup is used but without the addition of glucose.

-

-

Incubation: The cultures are incubated under aerobic conditions at a controlled temperature.

-

Sampling and Analysis: Samples are withdrawn at regular intervals. The concentration of 3,4-DCA is determined using High-Performance Liquid Chromatography (HPLC).

-

Metabolite Identification: Intermediate metabolites can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Enzyme Assays: The activity of key enzymes involved in the degradation pathway, such as catechol 2,3-dioxygenase, can be measured spectrophotometrically.[7]

Soil Sorption Study

Objective: To determine the soil sorption coefficient (Kd) and organic carbon-normalized sorption coefficient (Koc) of 3,4-DCA.

Methodology:

-

Soil Characterization: The soil is characterized for properties like pH, organic carbon content, and texture.

-

Batch Equilibrium Experiment:

-

A known mass of soil is placed in a series of centrifuge tubes.

-

A solution of 3,4-DCA in 0.01 M CaCl2 of varying concentrations is added to the tubes.

-

The tubes are shaken for a predetermined time to reach equilibrium (e.g., 24 hours).

-

The tubes are then centrifuged to separate the solid and liquid phases.

-

-

Analysis: The concentration of 3,4-DCA remaining in the supernatant is measured by HPLC.

-

Calculation: The amount of 3,4-DCA sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then calculated from the sorption isotherm.[5][13]

Visualizations

Caption: Proposed biodegradation pathway of 3,4-DCA in Acinetobacter soli GFJ2.

Caption: Experimental workflow for a soil sorption batch equilibrium study.

Conclusion

3,4-Dichloroaniline is a moderately persistent and toxic compound in the environment. Its fate is primarily governed by sorption to soil organic matter and biodegradation by soil and water microorganisms. While abiotic degradation processes like hydrolysis and photolysis are generally not considered significant, biodegradation, especially under aerobic conditions, can lead to the mineralization of 3,4-DCA. The presence of co-substrates can enhance the rate of biodegradation. Further research is needed to fully elucidate the various degradation pathways and the factors that influence them in different environmental compartments.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of dissolved organic carbon on sorption of 3,4-dichloroaniline and 4-bromoaniline in a calcareous soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induced photolysis of DDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cn.aminer.org [cn.aminer.org]

- 12. isotope.com [isotope.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Pathways Utilizing 3,4-Dichloro-2-methylaniline: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the utilization of 3,4-Dichloro-2-methylaniline as a versatile starting material in the synthesis of valuable heterocyclic compounds. The protocols and data presented are intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, agrochemicals, and fine chemical synthesis.

Introduction

This compound is a key building block in organic synthesis, offering a unique substitution pattern that allows for the construction of complex molecular architectures. Its application is particularly notable in the synthesis of quinoline derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document will focus on a prominent synthetic route: the Conrad-Limpach synthesis for the preparation of 4-hydroxyquinolines.

Application Note: Synthesis of 6,7-Dichloro-8-methyl-4-hydroxyquinoline

The Conrad-Limpach synthesis provides an effective method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1] This two-step process involves the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[2][3] When this compound is reacted with diethyl malonate, it is expected to yield 6,7-Dichloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a functionalized quinoline with potential for further elaboration in drug discovery programs.

The reaction mechanism initiates with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate.[1] Subsequent thermal cyclization, often carried out in a high-boiling solvent, results in the formation of the quinoline ring system.[4]

Logical Workflow for Conrad-Limpach Synthesis

Caption: General workflow of the Conrad-Limpach synthesis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl ((3,4-dichloro-2-methylphenyl)amino)maleate (Intermediate)

This protocol describes the formation of the enamine intermediate from this compound and diethyl malonate.

Materials:

-

This compound

-

Diethyl malonate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add diethyl malonate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate. This intermediate can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to 6,7-Dichloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

This protocol details the high-temperature cyclization of the intermediate to the final 4-hydroxyquinoline product.

Materials:

-

Diethyl ((3,4-dichloro-2-methylphenyl)amino)maleate (crude from Protocol 1)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Round-bottom flask

-

Reflux condenser with a thermometer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Place the crude β-aminoacrylate intermediate into a round-bottom flask.

-

Add a high-boiling solvent (approximately 10-20 mL per gram of intermediate).

-

Heat the mixture with stirring to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes. The product may begin to precipitate during the reaction.

-

Monitor the completion of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-